Ethyl 5-methoxy-3-methylpicolinate
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Overview
Description
Ethyl 5-methoxy-3-methylpicolinate is an organic compound with the molecular formula C10H13NO3 It is a derivative of picolinic acid, featuring an ethyl ester group, a methoxy group at the 5-position, and a methyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methoxy-3-methylpicolinate can be synthesized through several synthetic routes. One common method involves the esterification of 5-methoxy-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-methoxy-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-methoxy-3-methylpicolinate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in reactivity and solubility.
Ethyl 5-methoxy-2-methylpicolinate: The position of the methyl group on the pyridine ring is different, which can affect the compound’s chemical properties and biological activity.
Ethyl 5-methoxy-3-ethylpicolinate: The presence of an ethyl group at the 3-position instead of a methyl group can lead to variations in steric hindrance and reactivity.
This compound’s unique combination of functional groups and structural features makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 5-methoxy-3-methylpicolinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an ester derived from picolinic acid. Its chemical formula is C9H11NO2, and it features a methoxy group and an ethyl ester, which are significant for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in disrupting cell membranes and inhibiting essential enzymes critical for bacterial survival. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, leading to cell lysis or death .
2. Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cellular signaling pathways that regulate growth and survival. For instance, in studies involving human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth .
- Signal Transduction Interference : The compound may affect signaling pathways associated with cell survival and proliferation, leading to increased apoptosis in cancer cells .
Case Studies
Several studies have evaluated the efficacy of this compound:
-
Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Type | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 32 µg/mL |
Antimicrobial | Escherichia coli | Inhibition of growth | MIC = 32 µg/mL |
Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | IC50 = 15 µM |
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-7(2)5-8(13-3)6-11-9/h5-6H,4H2,1-3H3 |
InChI Key |
WHCVQPCBLLEJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)OC |
Origin of Product |
United States |
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